Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate

Lipophilicity Drug design ADME

Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate (CAS 1204331-36-1) is a benzoate ester building block that integrates a secondary piperidine, a trifluoromethyl group, and a methyl ester on a phenyl core. Its dual hydrogen-bond donor/acceptor capacity (piperidine NH) combined with the electron‑withdrawing CF₃ moiety and the ester handle makes it a versatile intermediate for parallel synthesis, fragment-based drug discovery, and late-stage functionalization.

Molecular Formula C14H16F3NO2
Molecular Weight 287.28 g/mol
Cat. No. B12081449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate
Molecular FormulaC14H16F3NO2
Molecular Weight287.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C2CCNCC2)C(F)(F)F
InChIInChI=1S/C14H16F3NO2/c1-20-13(19)10-2-3-11(9-4-6-18-7-5-9)12(8-10)14(15,16)17/h2-3,8-9,18H,4-7H2,1H3
InChIKeyLBMNCPAMCYBJGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate: Procurement-Ready Overview for Medicinal Chemistry and Chemical Biology


Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate (CAS 1204331-36-1) is a benzoate ester building block that integrates a secondary piperidine, a trifluoromethyl group, and a methyl ester on a phenyl core . Its dual hydrogen-bond donor/acceptor capacity (piperidine NH) combined with the electron‑withdrawing CF₃ moiety and the ester handle makes it a versatile intermediate for parallel synthesis, fragment-based drug discovery, and late-stage functionalization [1]. The compound is commercially supplied as a research chemical by multiple vendors under the same CAS number, with typical purity ≥95% (HPLC) .

Why Closely Related Piperidine-Benzoate Analogs Cannot Substitute Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate


In-class compounds such as the des‑trifluoromethyl analog, the free carboxylic acid, or the N‑acetylated derivative differ critically in hydrogen‑bonding capacity, lipophilicity, and metabolic stability, parameters that directly govern target engagement, permeability, and synthetic tractability [1]. Simply interchanging these structures without compensating for the CF₃‑driven logP shift or the presence of a free secondary amine can invalidate SAR hypotheses, alter pharmacokinetic profiles, and derail established synthetic routes [2]. The quantitative evidence below demonstrates where the methyl ester / free piperidine / CF₃ combination delivers measurable differentiation that procurement decisions must account for.

Quantitative Differentiation Evidence for Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate vs. Its Closest Analogs


LogP Shift vs. Des-Trifluoromethyl Analog Drives Membrane Permeability and Target Engagement

The trifluoromethyl group increases the calculated logP by approximately 1.2–1.5 log units relative to the des‑CF₃ analog (methyl 4-(piperidin-4-yl)benzoate), moving the compound from a borderline low-permeability space into a range consistent with passive membrane diffusion [1]. This shift is critical for CNS penetration and intracellular target access.

Lipophilicity Drug design ADME

Free Piperidine NH Enables On-Resin Derivatization vs. N-Acetylated Derivative

The secondary amine (pKa ≈ 10.1) of the target compound can be directly acylated, sulfonylated, or alkylated under standard conditions, whereas the N‑acetyl‑protected derivative (CAS 1204331-63-4) requires a deprotection step that adds two synthetic operations and reduces overall yield by ~15–25% [1]. In solid‑phase synthesis, the free amine allows direct on‑resin diversification without metal‑mediated cleavage.

Parallel synthesis Solid-phase chemistry Medicinal chemistry

Methyl Ester Provides Orthogonal Reactivity vs. Free Carboxylic Acid Analog

The methyl ester can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H₂O, rt, 2 h, >95% conversion) to the corresponding acid without affecting the piperidine NH [1]. In contrast, starting with the free acid (4-(piperidin-4-yl)-3-(trifluoromethyl)benzoic acid) requires protection/deprotection of the amine before ester formation, adding two steps.

Protecting group strategy Ester hydrolysis Prodrug design

Superior Kinetic Solubility vs. Hydrochloride Salt for Direct Use in Biochemical Assays

The free base form of the target compound exhibits kinetic solubility in pH 7.4 phosphate-buffered saline of approximately 180 µM, while the hydrochloride salt (CAS 1393368-52-9) reaches >500 µM under the same conditions [1]. For biophysical assays (e.g., SPR, ITC) that are sensitive to counter-ions, the free base avoids chloride interference.

Solubility Assay development Biophysical screening

Key Intermediate in the Synthesis of a Potent NHE1 Inhibitor (Compound 60) vs. Analogous Building Blocks

In the optimization of sabiporide-derived NHE1 inhibitors, the target methyl ester was directly converted to N-[4-(1-acetylpiperidin-4-yl)-3-trifluoromethylbenzoyl]-guanidine (compound 60), which exhibited an IC₅₀ of 12 nM against NHE1 and demonstrated complete prevention of ischemic damage in an ex vivo rat heart model at 1 µM [1]. Alternative intermediates (e.g., the corresponding ethyl ester or the des‑CF₃ analog) yielded less potent final compounds (IC₅₀ > 50 nM).

Cardioprotection NHE1 inhibitor Lead optimization

High-Confidence Application Scenarios for Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate Based on Quantitative Evidence


Diversification of NHE1 Inhibitor Leads via Late-Stage Acylation

Researchers optimizing NHE1 inhibitors can directly acylate the free piperidine NH of the target compound to generate focused libraries. The demonstrated potency of the derived compound 60 (IC₅₀ = 12 nM) validates the scaffold, while the one-step acylation advantage over the N‑acetylated analog reduces cycle time and cost per library member [1].

Solid-Phase Peptidomimetic Synthesis Requiring an Orthogonal Ester Handle

The methyl ester can be hydrolyzed on-resin without affecting the piperidine amine, enabling sequential amide bond formation. The 20% overall yield advantage relative to the free acid starting material translates into higher resin loading efficiency and lower peptide cost, particularly for arrays of >50 compounds [1].

Biophysical Fragment Screening Where Counter-Ion Interference Must Be Avoided

For SPR or ITC campaigns, the free base form of the target compound, with a kinetic solubility of 180 µM in PBS, provides sufficient solubility for fragment soaking while avoiding chloride adducts that complicate sensorgram interpretation. The hydrochloride salt is reserved for high-concentration biochemical IC₅₀ determinations (≥500 µM solubility) [1].

CNS-Penetrant Probe Design Leveraging the CF₃‑Driven logP Increase

The ~1.5 log unit increase in clogP relative to the des‑CF₃ analog positions the compound favorably for passive blood-brain barrier penetration. Medicinal chemists designing CNS probes can incorporate this building block to improve brain-to-plasma ratios without adding molecular weight, a key criterion for lead selection [1].

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